molecular formula C19H18N2O2S B2989844 Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034429-77-9

Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2989844
CAS No.: 2034429-77-9
M. Wt: 338.43
InChI Key: BXZIYBXIJVZZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a benzo[b]thiophene ring, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the coupling of benzo[b]thiophene-2-carboxylic acid with 4-(pyridin-4-yloxy)piperidine under specific reaction conditions, such as the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used to study biological pathways and interactions with biomolecules.

Medicine: The compound has been investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core but differ in their substituents and functional groups.

  • Piperidine derivatives: Compounds containing the piperidine ring structure, which may have different substituents and functional groups.

  • Pyridine derivatives: Compounds with the pyridine moiety, which can vary in their substitution patterns.

Uniqueness: Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone stands out due to its unique combination of benzo[b]thiophene, piperidine, and pyridine moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-benzothiophen-2-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(18-13-14-3-1-2-4-17(14)24-18)21-11-7-16(8-12-21)23-15-5-9-20-10-6-15/h1-6,9-10,13,16H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZIYBXIJVZZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.